molecular formula C10H7BrN2O B15275341 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B15275341
M. Wt: 251.08 g/mol
InChI Key: CKRUHUOIIOLKBV-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a pyrazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde typically involves the bromination of 6-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzaldehyde derivatives.

    Oxidation Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)benzoic acid.

    Reduction Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
  • 2-Bromo-6-(1H-pyrazol-1-yl)phenol
  • 2-Bromo-6-(1H-pyrazol-1-yl)aniline

Uniqueness

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a pyrazole ring attached to a benzaldehyde moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromo-6-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H

InChI Key

CKRUHUOIIOLKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=CC=N2

Origin of Product

United States

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